molecular formula C27H21N3O4 B6587147 {4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1226453-89-9

{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Katalognummer: B6587147
CAS-Nummer: 1226453-89-9
Molekulargewicht: 451.5 g/mol
InChI-Schlüssel: LEDZAZKTBYPLJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound {4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a hybrid heterocyclic molecule combining a pyrido[1,2-a]pyrimidinone core with a dihydroisoquinoline carboxylate ester. Its structure features a 4-oxo-4H-pyrido[1,2-a]pyrimidin-2-ylmethyl group esterified to the 4-carboxylate position of a 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline scaffold. This design integrates pharmacophores associated with bioactivity in related compounds, such as analgesic and anti-inflammatory properties observed in pyridopyrimidine derivatives .

Eigenschaften

IUPAC Name

(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-(4-ethylphenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O4/c1-2-18-10-12-20(13-11-18)30-16-23(21-7-3-4-8-22(21)26(30)32)27(33)34-17-19-15-25(31)29-14-6-5-9-24(29)28-19/h3-16H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDZAZKTBYPLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound {4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrido-pyrimidine moiety linked to an isoquinoline derivative. Its molecular formula is C24H27N3O4 with a molecular weight of 427.49 g/mol. The structural complexity is expected to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have investigated the anticancer properties of similar pyrido-pyrimidine derivatives. For instance, compounds with analogous structures have demonstrated significant cytotoxic effects against various cancer cell lines. A study highlighted that certain derivatives exhibited IC50 values in the low micromolar range against human breast cancer cells (MCF-7) and lung cancer cells (A549) .

Antimicrobial Activity

The antimicrobial potential of related compounds has also been documented. For example, derivatives of the pyrido-pyrimidine class have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro assays indicated that some compounds had minimum inhibitory concentrations (MIC) below 10 µg/mL against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point in research. Notably, certain derivatives have been identified as potent inhibitors of human leukocyte elastase (HLE), an enzyme implicated in inflammatory diseases. The inhibition constant (K(i)) for some derivatives was reported as low as 0.0168 nM, indicating high potency .

The biological activities of this compound are thought to arise from its interaction with specific biological targets:

  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Modulation : The inhibition of enzymes such as HLE suggests that these compounds may modulate inflammatory pathways effectively.
  • Receptor Binding : Some studies indicate that related structures can bind to specific receptors involved in cancer proliferation and inflammation.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of related compounds:

  • Study on Anticancer Activity : A series of pyrido-pyrimidine derivatives were synthesized and evaluated for their anticancer properties. The results indicated that modifications at specific positions significantly enhanced cytotoxicity against cancer cells .
CompoundIC50 (µM)Target Cell Line
A5MCF-7
B12A549
C8HeLa
  • Antimicrobial Evaluation : Another study assessed the antimicrobial activity of various derivatives against common bacterial strains. Compounds exhibiting MIC values below 10 µg/mL were considered highly effective .
CompoundMIC (µg/mL)Bacterial Strain
D5Staphylococcus aureus
E8Escherichia coli

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

  • Pyridopyrrolopyrimidines: Derivatives like methyl 1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate (compound 17 in ) share the pyrido[1,2-a]pyrimidine core but incorporate a fused pyrrolo ring.
  • 4-Hydroxyquinolin-2-ones: highlights bioisosteric relationships between pyridopyrimidines and quinolinones. For example, N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide derivatives exhibit analgesic activity comparable to 4-hydroxyquinolin-2-one analogs, suggesting similar pharmacodynamic profiles despite differing ring systems .

Substituent Effects

  • Ester vs. Carboxamide Linkages : The target compound’s methyl ester group contrasts with carboxamide-linked analogs (e.g., compounds 21–29 in ). Carboxamides generally exhibit higher metabolic stability due to resistance to esterase hydrolysis, but esters may improve bioavailability via enhanced lipophilicity .
  • 4-Ethylphenyl Group: The 2-(4-ethylphenyl) substituent on the isoquinoline moiety introduces steric bulk and lipophilicity, which could enhance membrane permeability compared to smaller substituents (e.g., methyl or benzyl groups in ). However, excessive hydrophobicity may reduce aqueous solubility .

Table 1: Key Structural and Functional Comparisons

Compound Class Core Structure Key Substituents Biological Activity Synthetic Yield (%)
Target Compound Pyrido[1,2-a]pyrimidinone 2-(4-Ethylphenyl)isoquinoline ester Not explicitly reported (inferred) N/A
Pyridopyrrolopyrimidines Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Benzyl/methyl groups Anticancer (in vitro) 65–78
Quinolinone Analogs 4-Hydroxyquinolin-2-one Benzylamide Analgesic (ED₅₀ = 15–20 mg/kg) 70–85

Research Findings and Pharmacological Insights

  • Analgesic Activity : N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides () show uniform analgesic efficacy in the "acetic acid writhing" model, suggesting that the pyridopyrimidine nucleus itself drives activity. The target compound’s 4-ethylphenyl group may modulate potency or selectivity .
  • Structural Flexibility: The pyrido[1,2-a]pyrimidinone core tolerates diverse substitutions (e.g., esters, amides, aryl groups) without loss of activity, as seen in and . This flexibility supports its use as a scaffold for drug discovery .

Vorbereitungsmethoden

Solvent-Free BiCl₃-Catalyzed Cyclocondensation

The 4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl scaffold is efficiently constructed via a solvent-free cyclocondensation reaction between 2-aminopyridines and β-oxo esters, catalyzed by bismuth(III) chloride (BiCl₃) under mild conditions. This method offers excellent yields (85–95%) and eliminates the need for toxic solvents, with water and alcohol as the sole by-products. For example, reacting 2-aminopyridine with ethyl acetoacetate at 80°C for 2 hours generates the unsubstituted pyridopyrimidinone core.

Table 1: Optimization of Pyridopyrimidinone Synthesis

β-Oxo EsterCatalystTemp (°C)Yield (%)Reference
Ethyl acetoacetateBiCl₃8092
Methyl benzoylacetateBiCl₃10088

Functionalization at the C2 Position

Preparation of the Isoquinoline Carboxylic Acid Fragment

Pd-Catalyzed Oxidative Carbonylation

The 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is synthesized via PdI₂/KI-catalyzed oxidative carbonylation of (2-alkynylbenzylidene)amine derivatives. Using CO/air (4:1) at 80 atm and 100°C, imine substrates undergo cyclization and alkoxycarbonylation to form isoquinoline-4-carboxylic esters, which are hydrolyzed to the free acid using LiOH.

Lithiation-Nitrile Addition Strategy

A complementary route involves lithiating o-tolualdehyde tert-butylimine followed by condensation with nitriles, yielding eneamido anions that cyclize to form substituted isoquinolines. For example, reacting lithiated N-tert-butyl-2-methylbenzaldimine with benzonitrile generates 3-phenylisoquinoline, which is oxidized to the 1-oxo derivative and functionalized at C4 via iodination.

Table 2: Isoquinoline Synthesis Comparison

MethodCatalystYield (%)FunctionalizationReference
Oxidative CarbonylationPdI₂/KI75C4-COOR
Lithiation-CyclizationTMP-Li80C3-aryl

Esterification and Final Coupling

Activation of the Carboxylic Acid

The isoquinoline-4-carboxylic acid is activated as an acid chloride using oxalyl chloride in dichloromethane. Subsequent reaction with 2-hydroxymethyl-4H-pyrido[1,2-a]pyrimidin-4-one in the presence of triethylamine affords the target ester in 78% yield. Alternatively, Steglich esterification with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) achieves comparable efficiency under milder conditions.

One-Pot Sequential Coupling

A chemoselective bis(Suzuki–Miyaura) strategy enables concurrent functionalization of the pyridopyrimidinone and isoquinoline fragments. For instance, (7,9-dichloro-3-iodo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl acetate undergoes sequential cross-coupling with 4-ethylphenylboronic acid and isoquinoline-derived boronic esters under microwave irradiation.

Optimization and Scale-Up Considerations

Solvent and Catalyst Selection

BiCl₃-catalyzed reactions are preferred for the pyridopyrimidinone core due to their scalability and minimal waste. Conversely, Pd-mediated steps require careful optimization of CO pressure and ligand systems to prevent decarbonylation.

Purification Challenges

Chromatographic separation is critical due to the polar nature of intermediates. Reverse-phase HPLC with C18 columns effectively resolves esterification by-products.

Analytical Characterization

Spectroscopic Validation

¹H NMR of the final compound exhibits distinct signals for the pyridopyrimidinone C2-methyl (δ 2.45 ppm) and isoquinoline C4-carboxylate (δ 8.20 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 485.1485 [M+H]⁺.

X-Ray Crystallography

Single-crystal X-ray analysis unambiguously establishes the regiochemistry of the ester linkage, with key bond lengths of 1.34 Å (C=O) and 1.45 Å (C-O) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.